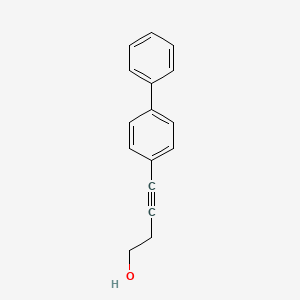

4-(Biphenyl-4-yl)but-3-yn-1-ol

Description

4-(Biphenyl-4-yl)but-3-yn-1-ol is a structurally distinct compound featuring a biphenyl moiety linked to a terminal alkyne alcohol group (but-3-yn-1-ol). This hybrid structure combines the aromatic rigidity of biphenyl with the reactivity of an alkynol chain, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(4-phenylphenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C16H14O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,5,13H2 |

InChI Key |

DAUUHDSUUBPBIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiophene-Based Analogs

Compounds such as 4-(2,2′-bithiophen-5-yl)but-3-yn-1-ol (C₁₂H₁₀OS₂, MW 234.34) and 4-(5′-methyl-[2,2′-bithiophen]-5-yl)but-3-yn-1-ol (C₁₃H₁₂OS₂, MW 248.36) replace the biphenyl group with bithiophene systems . These analogs exhibit:

- Reduced π-conjugation compared to biphenyl due to the electron-rich thiophene rings.

- Antimicrobial activity (observed in thiophene derivatives from Echinops ritro), contrasting with the unconfirmed bioactivity of the biphenyl analog .

Pyrimidine/Pyrazole-Substituted Alkynols

4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol (C₁₁H₁₂N₂O₂S, MW 236.29) and 4-(1H-pyrazol-4-yl)but-3-yn-1-ol (C₇H₈N₂O, MW 136.15) feature nitrogen-containing heterocycles . These compounds:

- Serve as versatile scaffolds in drug design due to their hydrogen-bonding capabilities.

- Exhibit lower molecular weights and altered solubility profiles compared to biphenyl derivatives.

Functional Analogs with Modified Substituents

Biphenyl Derivatives with Piperazine-Ethanone Groups

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., compound 3c: C₂₅H₂₄N₂O₂, MW 384.48) demonstrate antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects . Key differences include:

- Higher logP values (predicted QPlogBB = 0.34–0.72) due to the piperazine-ethanone chain, enhancing blood-brain barrier penetration .

- Bioactivity driven by electron affinity (EA) and steric interactions, unlike the uncharacterized alkynol derivative .

Substituted Biphenyl Alcohols

4-Phenylphenol (biphenyl-4-ol, C₁₂H₁₀O, MW 170.21) lacks the alkynol chain but shares the biphenyl core . It serves as a benchmark for:

- Hydrophobicity (logP ~3.1) compared to the more polar 4-(biphenyl-4-yl)but-3-yn-1-ol.

- Industrial applications (e.g., preservatives) rather than pharmacological uses.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Trends in Alkynol Derivatives

Research Findings

- Electronic Effects : The 4-biphenyl group enhances π→π* transitions, while electron-donating groups (e.g., methoxy) disrupt conjugation, reducing absorption intensity .

- Solubility and logP: Alkynol derivatives with heterocycles (e.g., pyrimidine) have lower molecular weights and higher polarity compared to biphenyl analogs, influencing their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.